

# Technical Guide: Tadalafil-13C2,d3 Certificate of Analysis Specifications

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This technical guide provides a comprehensive overview of the typical specifications found in a Certificate of Analysis (CoA) for **Tadalafil-13C2,d3**, an isotopically labeled version of Tadalafil. This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their studies.

**Tadalafil-13C2,d3** serves as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Tadalafil in biological matrices.[1] The incorporation of stable isotopes (<sup>13</sup>C and <sup>2</sup>H) results in a compound with a higher molecular weight than the parent drug, allowing for its differentiation in mass spectrometry while maintaining similar chemical and physical properties.[2]

## **Quantitative Data Summary**

The following table summarizes the typical specifications for **Tadalafil-13C2,d3**. These values are representative of a high-quality standard suitable for research and development purposes.



Parameter	Specification	Typical Value
Identity		
Appearance	White to off-white solid	Conforms
Molecular Formula	C21 <sup>13</sup> C2H17D3N2O4	Conforms
Molecular Weight	393.42 g/mol	Conforms
Purity		
Chemical Purity (by HPLC)	≥ 98%	99.5%
Isotopic Enrichment		
Isotopic Purity (by MS)	≥ 99 atom % D; ≥ 99 atom %	Conforms
Physical Properties		
Solubility	Soluble in DMSO, Methanol	Conforms
Storage Conditions	Room temperature, may vary	See CoA

## **Experimental Protocols**

Detailed methodologies for the key analytical tests performed to generate the data in a Certificate of Analysis are outlined below.

2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of **Tadalafil-13C2,d3** by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., Lichrocart RP-18, 250mm x 4.6mm, 5 μm particle size) is commonly used.[3]
- Mobile Phase: A typical mobile phase consists of a mixture of water, acetonitrile, and methanol. A common ratio is 45:35:20 (v/v/v).[3]



- Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
- Detection: UV detection at a wavelength of 285 nm.
- Procedure:
  - A standard solution of **Tadalafil-13C2,d3** is prepared in the mobile phase.
  - The solution is injected into the HPLC system.
  - The chromatogram is recorded, and the area of the main peak corresponding to Tadalafil-13C2,d3 is measured.
  - Purity is calculated as the ratio of the main peak area to the total area of all peaks.
- 2.2. Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is employed to confirm the identity and determine the isotopic purity of **Tadalafil-13C2,d3**.

- Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
- Analysis Mode: Full scan mode to determine the molecular weight and fragmentation pattern. Multiple Reaction Monitoring (MRM) can be used for sensitive detection.[4]
- Precursor and Product Ions: For Tadalafil-d3, the precursor to product ion transition is often monitored at m/z 393.1 → 271.2.[1] For unlabeled Tadalafil, the transition is m/z 390.3 → 268.2.[1]
- Procedure:
  - A dilute solution of the sample is infused into the mass spectrometer.
  - The mass spectrum is acquired.



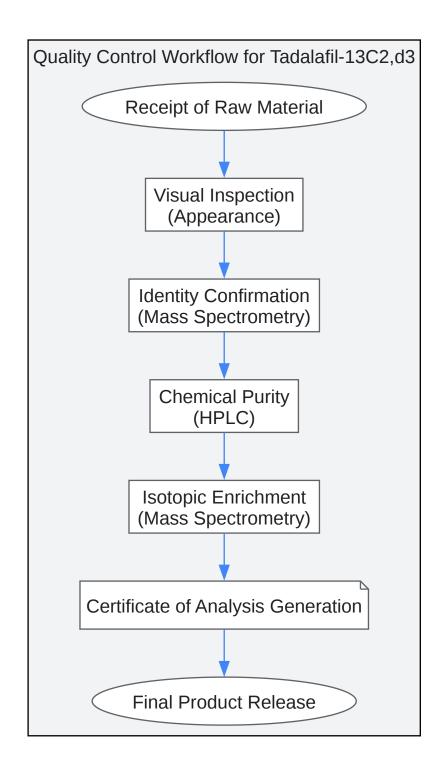
- The isotopic distribution is analyzed to confirm the incorporation of two <sup>13</sup>C atoms and three deuterium atoms.
- The isotopic purity is calculated by comparing the intensity of the desired isotopologue
  (Tadalafil-13C2,d3) to the intensities of other isotopologues.

## **Visualizations**

3.1. Quality Control Workflow for Tadalafil-13C2,d3

The following diagram illustrates a typical quality control workflow for ensuring the identity, purity, and isotopic enrichment of **Tadalafil-13C2,d3**.





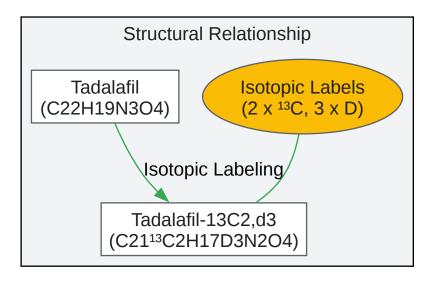
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A typical quality control workflow for **Tadalafil-13C2,d3**.

#### 3.2. Structural Relationship of Tadalafil and Tadalafil-13C2,d3



This diagram shows the structural relationship between Tadalafil and its isotopically labeled form, highlighting the positions of the isotopic labels.



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Relationship between Tadalafil and its labeled counterpart.

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